

# Ibrexafungerp cost-effectiveness analysis versus standard antifungals

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Cost and Efficacy Comparison for VVC

The table below summarizes a direct comparison between oral **ibrexafungerp** and oral fluconazole, the standard of care, for the treatment of acute Vulvovaginal Candidiasis (VVC).

| Feature                                                    | Ibrexafungerp                                                        | Fluconazole                                                                        |
|------------------------------------------------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Approved Dosage for VVC                                    | 300 mg twice daily for 1 day (total 600 mg) [1] [2]                  | Single 150 mg dose [2]                                                             |
| Mechanism of Action                                        | Inhibits $\beta$ -(1,3)-D-glucan synthase (fungal cell wall) [3] [2] | Inhibits ergosterol biosynthesis (fungal cell membrane) [2]                        |
| Estimated Drug Cost (US)                                   | ~\$520 for full course [1]                                           | ~\$10 for generic [1]                                                              |
| Clinical Cure Rate (Complete resolution of signs/symptoms) | ~57% at 8-14 days post-treatment [1]                                 | Compared to 51.9% (ibrexafungerp) vs. 58.3% (fluconazole) in one Phase 2 trial [1] |

| Feature                                     | Ibrexafungerp                                                                                                                                       | Fluconazole                                                     |
|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Need for Additional Antifungal Treatment    | 3.7% of patients in a Phase 2 trial [1]                                                                                                             | 29.2% of patients in the same Phase 2 trial [1]                 |
| Incremental Cost-Effectiveness Ratio (ICER) | £2,185.74 per unit of effectiveness (UK NHS analysis), indicating it is more costly and only slightly more effective than fluconazole [4]           | Considered cost-effective in current guidelines [4]             |
| Key Differentiating Value                   | Novel mechanism active against most azole- and echinocandin-resistant <i>Candida</i> species; oral alternative for resistant infections [3] [1] [2] | Established, effective, and low-cost first-line therapy [4] [1] |

## Key Experimental Data and Clinical Context

For a rigorous comparison, it is important to understand the evidence behind the data in the table.

- **Clinical Trial Designs:** The efficacy data for **ibrexafungerp** in VVC primarily come from two Phase 3, randomized, double-blind, placebo-controlled, multicenter studies (often referenced as VANISH 303 and 304) [1] [5]. The primary endpoint was typically **clinical cure**, defined as the complete resolution of vulvovaginal signs and symptoms (erythema, edema, itching, burning) with no need for further antifungal therapy, assessed 8-14 days after the completion of treatment [1] [2].
- **Real-World Use Patterns:** A US study of commercial health insurance claims (2021-2023) found that 84.7% of patients prescribed **ibrexafungerp** had previously been prescribed fluconazole or a topical antifungal [6]. This strongly suggests that in current practice, **ibrexafungerp** is primarily used as a **non-first-line treatment** for cases that are recurrent, severe, or potentially resistant to first-line azole therapy [6].
- **Activity Against Resistant Pathogens:** The value of **ibrexafungerp** extends beyond VVC. It demonstrates potent *in vitro* activity against multidrug-resistant pathogens like *Candida auris*, including isolates with resistance-conferring fks mutations that can lead to echinocandin resistance [3] [7]. This makes it a promising candidate for treating invasive infections where options are limited, though its cost-effectiveness in this setting remains an active area of research [8].

## Mechanism of Action and Resistance Pathways

**Ibrexafungerp** has a distinct but related mechanism of action compared to echinocandins, which explains its utility against some resistant strains. The following diagram illustrates this mechanism and the associated resistance pathways.



[Click to download full resolution via product page](#)

The diagram shows that while both drug classes inhibit the same enzyme complex, their binding sites only partially overlap. This is why some FKS hotspot mutations confer resistance to both echinocandins and

**ibrexafungerp** (e.g., F659del), while other mutations may affect susceptibility to only one class [3] [9]. This nuanced relationship is critical for understanding its place in therapy.

## Summary for Research and Development

For researchers and drug development professionals, the key takeaways are:

- **Niche Application:** **Ibrexafungerp** is not currently a cost-effective first-line treatment for routine VVC compared to fluconazole, primarily due to a significantly higher drug cost [4] [1].
- **Strategic Value:** Its cost-effectiveness profile improves in specific, complex scenarios, particularly for **azole-resistant VVC** and **recurrent VVC (RVVC)**, where it offers an effective oral option with a novel mechanism of action [2] [6].
- **Promising Pipeline:** The drug's major potential lies in its **broad-spectrum activity against multidrug-resistant invasive fungi**, such as *Candida auris* and *Aspergillus* species [3] [7]. Its cost-effectiveness in treating life-threatening invasive fungal infections, where treatment failures are costly, is a vital area for future outcomes research and pharmacoeconomic analysis [8].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. (Brexafemme) for the Treatment of Vulvovaginal... | AAFP Ibrexafungerp [aafp.org]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. : A First-in-Class Oral Triterpenoid Glucan Synthase... Ibrexafungerp [pmc.ncbi.nlm.nih.gov]
4. A cost-effectiveness analysis of the use of oral ... [pubmed.ncbi.nlm.nih.gov]
5. Promising Phase 3 Data Suggest Efficacy of Ibrexafungerp ... [contagionlive.com]
6. Real-World Ibrexafungerp Use Patterns Among Patients ... [link.springer.com]
7. : A novel oral triterpenoid Ibrexafungerp in development for... antifungal [researchprofiles.ku.dk]
8. Next-generation antifungal drugs: Mechanisms, efficacy, ... [sciencedirect.com]

9. A Mini-Review of In Vitro Data for Candida Species ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp cost-effectiveness analysis versus standard antifungals]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-cost-effectiveness-analysis-versus-standard-antifungals>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)